2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester
Description
Chemical Name: 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester CAS Number: 203245-10-7 Molecular Formula: C₁₀H₁₆O₃ Molecular Weight: 184.23 g/mol Structure: The compound consists of a methacrylic acid backbone esterified with a 4-hydroxycyclohexanol group. The hydroxyl group on the cyclohexyl ring introduces polarity, while the methacrylate moiety provides reactivity for polymerization .
Properties
IUPAC Name |
(4-hydroxycyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h8-9,11H,1,3-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJEEOZPSVNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436772 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203245-10-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester typically involves the esterification of methacrylic acid with 4-hydroxycyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of methacrylic acid and 4-hydroxycyclohexanol to the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions until the reaction is complete. The product is then purified by distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form homopolymers and copolymers.
Esterification: It can react with alcohols to form new esters.
Hydrolysis: The ester group can be hydrolyzed to form methacrylic acid and 4-hydroxycyclohexanol.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Esterification: Catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Esterification: New esters with different alcohol groups.
Hydrolysis: Methacrylic acid and 4-hydroxycyclohexanol.
Scientific Research Applications
Industrial Applications
1. Polymer Production
- CHMA is primarily utilized in the synthesis of polymers and copolymers. It serves as a monomer in the production of acrylic resins, which are essential in coatings, adhesives, and sealants due to their excellent adhesion properties and durability .
2. Coatings and Paints
- The compound is incorporated into formulations for paints and coatings to enhance their performance characteristics, such as gloss, hardness, and chemical resistance. Its use in automotive and industrial coatings is particularly notable due to its ability to provide a tough finish .
3. Adhesives and Sealants
- Cyclohexyl methacrylate is used in the development of adhesives that require high strength and flexibility. Its properties make it suitable for both structural and non-structural applications in construction and manufacturing .
4. Cosmetic Applications
- Due to its film-forming properties, CHMA is included in cosmetic formulations, particularly in nail products where it acts as a binder for artificial nails . However, safety assessments indicate that it may cause skin sensitization in some individuals .
Research Applications
1. Biomedical Research
- CHMA is being explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making them suitable for therapeutic applications .
2. Material Science
- In material science research, CHMA is studied for its potential in developing advanced materials with tailored properties. The ability to modify its polymerization conditions allows researchers to create materials with specific mechanical and thermal characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester primarily involves its ability to undergo polymerization reactions. The compound can form free radicals under the influence of initiators, which then propagate to form long polymer chains. The presence of the hydroxy group on the cyclohexyl ring can also participate in hydrogen bonding, influencing the physical properties of the resulting polymers .
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | CAS Number | Substituent Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | 203245-10-7 | 4-hydroxycyclohexyl | C₁₀H₁₆O₃ | 184.23 |
| Methyl 4-hydroxycinnamate | 19367-38-5 | 4-hydroxyphenyl (aromatic) | C₁₀H₁₀O₃ | 178.18 |
| 2-Propenoic acid,2-methyl-, bicyclo[2.2.1]hept-2-yl ester | 29753-02-4 | Norbornyl (bicyclic) | C₁₁H₁₆O₂ | 180.24 |
| 2-Propenoic acid,2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | 82428-30-6 | Epoxy-functionalized bicyclic | C₁₀H₁₄O₃ | 182.21 |
| 2-Propenoic acid,2-methyl-, 2-phenoxyethyl ester | 117172-34-6 | Phenoxyethyl (aromatic ether) | C₁₂H₁₄O₃ | 206.24 |
Key Observations :
Cyclohexyl vs. Aromatic Groups: The target compound’s 4-hydroxycyclohexyl group provides steric bulk and moderate polarity compared to Methyl 4-hydroxycinnamate’s aromatic ring (), which offers UV stability and conjugation but lower solubility in non-polar solvents . The bicyclo[2.2.1]hept-2-yl ester () introduces rigid, hydrophobic norbornyl geometry, enhancing thermal stability in polymers .
Hydroxyl vs. Epoxy Functionality :
- The 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester () contains an epoxy group, enabling ring-opening polymerization for coatings or adhesives, unlike the target compound’s hydroxyl group, which is more suited for hydrogen bonding .
Phenoxyethyl vs. Cyclohexyl Esters: The phenoxyethyl ester () has an aromatic ether linkage, increasing hydrophobicity and resistance to hydrolysis compared to the target compound’s aliphatic cyclohexyl ester .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Methyl 4-hydroxycinnamate | Bicyclo[2.2.1]hept-2-yl Ester |
|---|---|---|---|
| Boiling Point (°C) | Not reported | ~300 (decomposes) | ~220 |
| Solubility | Moderate in polar solvents | Low in water, high in acetone | Low in polar solvents |
| Reactivity | Polymerizable via free-radical mechanisms | Photoreactive (UV-induced dimerization) | Polymerizable with initiators |
Key Observations :
- Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., ethanol) compared to the purely hydrophobic norbornyl ester .
- Reactivity : Methacrylate esters generally exhibit high reactivity in free-radical polymerization. However, Methyl 4-hydroxycinnamate () is photoreactive due to its conjugated double bond, enabling applications in UV-curable resins .
Table 3: Industrial Use Cases
Key Observations :
- The target compound’s hydroxyl group makes it suitable for hydrogen-bonded networks in adhesives, whereas the norbornyl ester’s rigidity improves mechanical strength in dental resins .
- Epoxy-functionalized esters () are preferred for crosslinking in electronic encapsulants due to their thermal and chemical resistance .
Toxicological and Regulatory Considerations
- Toxicity: While specific data for the target compound is lacking, analogous methacrylate esters (e.g., 2-Propenoic acid, 2-methyl-, methyl ester homopolymer) show low acute toxicity but may cause skin irritation .
- Regulatory Status : Methacrylate esters are regulated under EPA’s TSCA for significant new uses (e.g., PMN P–97–143, PMN P–97–144), requiring reporting for industrial applications .
Biological Activity
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester, also known as 4-Hydroxycyclohexyl methacrylate (CAS No. 203245-10-7), is a compound with significant biological activity and application in various fields, particularly in polymer chemistry and biomedical applications. Its structure consists of a methacrylate group that confers unique properties conducive to polymerization and biological interactions.
The biological activity of this compound primarily involves its role as a monomer in polymerization processes, which can lead to the formation of bioactive polymers. These polymers can exhibit various biological properties, including antimicrobial and anticancer activities.
- Antimicrobial Activity : Studies have shown that methacrylate-based polymers can be engineered to possess antimicrobial properties. This is achieved through the incorporation of bioactive agents or modification of the polymer surface to enhance interaction with microbial cells .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on different cell lines. For instance, research indicates that certain methacrylate derivatives can induce apoptosis in cancer cells, making them potential candidates for drug delivery systems or therapeutic agents .
Toxicological Profile
Toxicological assessments have indicated that while methacrylate esters can cause irritation upon exposure, they generally exhibit low acute toxicity. The LD50 values for related compounds range significantly but often exceed 2000 mg/kg in animal models . Long-term exposure studies are necessary to fully understand the chronic effects of this compound.
Table of Biological Activities
Case Study: Antimicrobial Polymeric Surfaces
A study highlighted the development of antimicrobial surfaces using polymers derived from methacrylate esters, including 4-hydroxycyclohexyl methacrylate. These surfaces were treated with silver nanoparticles, enhancing their antibacterial properties against pathogens like E. coli and S. aureus. The results demonstrated a significant reduction in bacterial colonization on treated surfaces compared to untreated controls .
Case Study: Drug Delivery Systems
Research has explored the use of photopolymerizable hydrogels containing this compound for drug delivery applications. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner upon exposure to UV light, offering a promising strategy for localized treatment in tissue engineering .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the ester linkage and substitution patterns. Compare chemical shifts with analogs like 3-(4-methoxyphenyl) esters (δ 3.8–4.3 ppm for ester methyl groups; aromatic protons at δ 6.8–7.5 ppm) .
- Infrared (IR) Spectroscopy: Identify characteristic peaks for acrylate esters (C=O stretch at ~1720 cm, C-O-C at ~1250 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., predicted 212.24 g/mol for similar esters) .
- Chromatography: Use reverse-phase HPLC with UV detection (λ ~254 nm) and reference standards (e.g., p-hydroxycinnamate derivatives) to assess purity .
Advanced: How can researchers resolve discrepancies in reported toxicity profiles of structurally related methacrylate esters?
Answer:
- Comparative Toxicogenomics: Perform in vitro assays (e.g., Ames test for mutagenicity) on the target compound and analogs (e.g., 3-phenyl or 4-methoxyphenyl esters) to isolate structural contributors to toxicity .
- Dose-Response Studies: Evaluate acute toxicity (oral, dermal) using OECD Guidelines 423/425, noting differences in LD values between esters with varying substituents .
- Meta-Analysis: Cross-reference IARC and ACGIH classifications for analogs (e.g., conflicting carcinogenicity data for methacrylate polymers) to identify data gaps .
Basic: What are the key safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use P95 respirators for aerosolized particles .
- Ventilation: Conduct reactions in fume hoods with airflow ≥0.5 m/s to minimize inhalation exposure .
- Emergency Measures: Install eyewash stations and emergency showers. For skin contact, wash with soap and water; for inhalation, move to fresh air .
Advanced: What experimental strategies optimize the synthesis of 4-hydroxycyclohexyl ester derivatives?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., BF-EtO) or enzyme-catalyzed esterification (e.g., lipases) to improve yield .
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) for reaction efficiency .
- Temperature Control: Use a gradient approach (e.g., 60°C for activation, 25°C for stabilization) to prevent side reactions .
Basic: How can computational methods predict physicochemical properties when experimental data are limited?
Answer:
- QSAR Models: Use tools like EPI Suite to estimate log P (octanol-water partition coefficient) and water solubility .
- Molecular Dynamics (MD): Simulate thermal stability (e.g., decomposition temperature) based on analogs like 3-(4-hydroxyphenyl) esters .
- Density Functional Theory (DFT): Predict spectroscopic properties (e.g., IR vibrations) for comparison with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
